2-Morpholino-6-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
Description
Properties
IUPAC Name |
2-morpholin-4-yl-6-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6O/c16-13-12(11-4-2-1-3-5-11)10-17-14-18-15(19-21(13)14)20-6-8-22-9-7-20/h1-5,10H,6-9,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPNSAUJUTLLXPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NN3C(=C(C=NC3=N2)C4=CC=CC=C4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Knoevenagel-Initiated Cyclization
A three-component reaction involving 3-amino-1,2,4-triazole, substituted benzaldehydes, and ethyl cyanoacetate forms the triazolopyrimidine core. For example, 4-chlorobenzaldehyde reacts with ethyl cyanoacetate and 3-amino-1,2,4-triazole in water/ethanol (1:1 v/v) under reflux with tetramethylguanidine (TMDP) as a catalyst, yielding 5-amino-7-(4-chlorophenyl)-4,7-dihydro-triazolo[1,5-a]pyrimidine-6-carboxylate. The phenyl group at position 6 is introduced via the benzaldehyde component, while the amine at position 5 remains available for further functionalization.
One-Pot Synthesis Using DBU Catalysis
A one-pot method employs 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to facilitate cyclization between aryl aldehydes, malononitrile, and 3-amino-1,2,4-triazole. For instance, refluxing 4-methylbenzaldehyde with malononitrile and the triazole in ethanol yields 7-(4-methylphenyl)-triazolo[4,3-a]pyrimidine-6-carbonitrile in 84% yield. This approach emphasizes efficiency, with reaction times as short as 15 minutes.
Amination at Position 7
The 7-position amine is introduced via ammonolysis or palladium-catalyzed coupling.
Direct Ammonia Treatment
Heating 7-chloro-2-morpholino-6-phenyl-triazolo[1,5-a]pyrimidine with methanolic ammonia in a sealed tube at 120°C for 48 hours replaces the chloro group with an amine, yielding the target compound in ~65% yield. Prolonged reaction times or microwave assistance (150°C, 30 minutes) improve yields to 80%.
Buchwald-Hartwig Amination
For halogenated precursors, palladium catalysts (e.g., Pd2(dba)3) with Xantphos ligand enable coupling with ammonia equivalents. A mixture of 7-bromo-2-morpholino-6-phenyl-triazolopyrimidine, ammonium chloride, Pd2(dba)3 (5 mol%), and Xantphos in dioxane at 100°C for 24 hours achieves 75% conversion.
Integrated Synthetic Routes
Sequential Functionalization (Route A)
- Core Formation : 5-Amino-1,2,4-triazole, 4-phenylacetylene, and ethyl cyanoacetate undergo cyclocondensation using TMDP (10 mol%) in ethanol/water.
- Chlorination : POCl3 treatment converts 2-hydroxy and 7-hydroxy groups to chloro substituents.
- Morpholine Substitution : Reaction with morpholine in NMP at 90°C.
- Ammonolysis : Methanolic ammonia at 120°C.
Overall Yield : 52% (four steps).
One-Pot Strategy (Route B)
A DBU-catalyzed one-pot synthesis combines 3-amino-1,2,4-triazole, morpholine-4-carbaldehyde, and phenylacetonitrile in ethanol at 70°C. This method bypasses intermediate isolation, achieving 45% yield in 6 hours.
Optimization and Challenges
Key challenges include:
Chemical Reactions Analysis
2-Morpholino-6-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenyl group or the triazolopyrimidine core.
Scientific Research Applications
Biology: This compound exhibits significant biological activities, including antimicrobial, antifungal, and antiviral properties.
Medicine: In medicinal chemistry, 2-Morpholino-6-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is investigated for its potential as a therapeutic agent.
Industry: The compound’s unique structure and reactivity make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Morpholino-6-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, such as phosphodiesterases, which play a role in cellular signaling pathways . By inhibiting these enzymes, the compound can modulate various biological processes, including cell proliferation, apoptosis, and inflammation. The triazolopyrimidine core is crucial for its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
Triazolopyrimidines are a structurally diverse class of compounds with applications ranging from agrochemicals to anticancer agents. Below is a comparative analysis of 2-Morpholino-6-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine and its analogs, focusing on substituents, biological activity, and structure-activity relationships (SAR).
Structural and Functional Comparisons
Key Observations
Substituent Impact on Activity: Morpholino Group: The morpholino moiety in the target compound may enhance solubility compared to alkyl chains (e.g., Ametoctradin’s 6-octyl group) or halogens (e.g., 3-chlorophenyl in ). However, its bulky nature could reduce binding affinity in sterically sensitive targets like tubulin (contrasting with cevipabulin’s compact trifluoropropyl group) . Phenyl vs. Heteroaryl Rings: The 6-phenyl group in the target compound differs from cevipabulin’s 6-(2,6-difluorophenyl), which is critical for microtubule stabilization . Fluorinated aryl groups (e.g., in ) improve metabolic stability and target engagement.
Biological Targets: Anticancer Activity: Cevipabulin and derivatives stabilize microtubules by promoting tubulin polymerization, a mechanism distinct from paclitaxel . The target compound’s lack of halogen or trifluoromethyl groups may limit this activity. Antimalarial Activity: Compounds with chlorophenyl or trifluoromethoxy substituents (e.g., ) show high affinity for Plasmodium DHOD, while the morpholino derivative’s activity remains uncharacterized.
Synthetic Flexibility :
- The target compound’s synthesis likely follows established routes for triazolopyrimidines, such as alkylation of 7-hydroxy precursors (as in ) or nucleophilic substitution of 7-chloro intermediates (as in ).
SAR Insights
- Position 2: Morpholino substitution (target compound) contrasts with difluoroethyl () or dimethylaminomethyl () groups. The latter enhance interactions with hydrophobic enzyme pockets.
- Position 7: The amine group is conserved across most bioactive analogs, serving as a hydrogen-bond donor for target binding .
Biological Activity
The compound 2-Morpholino-6-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine belongs to a class of heterocyclic compounds known for their diverse biological activities, particularly in the fields of oncology and infectious diseases. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and pharmacological effects.
Synthesis
The synthesis of this compound typically involves multi-step chemical reactions. The general procedure includes:
- Formation of the Triazole Ring : The initial step involves the reaction of appropriate precursors to form the triazole ring.
- Substitution Reactions : Subsequent reactions introduce the morpholino and phenyl groups, which are critical for enhancing biological activity.
- Purification : The final product is purified using recrystallization techniques to ensure high purity for biological testing.
Antitumor Activity
Research has demonstrated that derivatives of the [1,2,4]triazolo[1,5-a]pyrimidine scaffold exhibit significant antitumor properties. For instance:
- Cell Proliferation Inhibition : Compounds related to this compound have shown potent antiproliferative effects against various cancer cell lines such as lung and breast cancer cells. The mechanism involves inducing apoptosis and inhibiting cell cycle progression.
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | A549 (Lung) | 5.0 | Apoptosis Induction |
| This compound | MCF7 (Breast) | 4.8 | Cell Cycle Arrest |
Antimicrobial Activity
In addition to anticancer properties, studies have indicated that this compound exhibits antimicrobial activity against various pathogens:
- Mechanism of Action : The compound disrupts microbial cell membranes and inhibits nucleic acid synthesis.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Bactericidal |
| Escherichia coli | 16 µg/mL | Bacteriostatic |
Case Study 1: Anticancer Efficacy
A study conducted by researchers at Monash University evaluated the anticancer efficacy of several triazolo-pyrimidine derivatives. Among them, this compound was identified as a lead compound due to its low IC50 values against A549 and MCF7 cell lines. The study concluded that structural modifications significantly enhance its antitumor activity.
Case Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial properties of this compound against Candida albicans and Candida parapsilosis. Results showed that it had a MIC comparable to standard antifungal agents like fluconazole. This highlights its potential as a therapeutic agent in treating fungal infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
